molecular formula C5H8O4 B563539 Glutaric Acid-1,5-13C2 CAS No. 1185108-16-0

Glutaric Acid-1,5-13C2

Numéro de catalogue B563539
Numéro CAS: 1185108-16-0
Poids moléculaire: 134.1
Clé InChI: JFCQEDHGNNZCLN-MQIHXRCWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glutaric Acid-1,5-13C2 is a stable isotope of Glutaric Acid . It has a molecular weight of 134.10 and a molecular formula of C3 (13C)2H8O4 . It is used for research purposes .


Synthesis Analysis

The green synthesis of glutaric acid has been studied using joint test technology and density functional theory calculations . The reaction mechanism underlying this synthesis was verified through these methods .


Molecular Structure Analysis

The molecular formula of Glutaric Acid-1,5-13C2 is C3 (13C)2H8O4 . This indicates that it contains three carbon atoms, two of which are the isotope 13C, eight hydrogen atoms, and four oxygen atoms .


Chemical Reactions Analysis

The reaction mechanism of the green synthesis of glutaric acid has been studied . The mechanism involves the use of environmentally friendly, inexpensive, and easily available hydrogen peroxide to replace traditional high-polluting oxidants .


Physical And Chemical Properties Analysis

Glutaric Acid-1,5-13C2 is a solid substance . It is soluble in ether and methanol . It should be stored at 4° C and has a melting point between 85-100° C .

Applications De Recherche Scientifique

  • Bioproduction of Glutaric Acid : Research has focused on producing glutaric acid through biochemical processes. For instance, Yang et al. (2019) described the production of glutaric acid from 5-aminovaleric acid using a whole-cell system, achieving high conversion yields under optimized conditions (Yang et al., 2019).

  • Medical Applications : Studies have investigated glutaric acid in the context of glutaric aciduria type I (GA-I), a rare metabolic disease. Boy et al. (2017) proposed recommendations for diagnosing and managing individuals with GA-I, emphasizing the importance of neonatal screening and metabolic treatment (Boy et al., 2017).

  • Metabolic Engineering for Glutaric Acid Production : Efforts have been made to optimize the production of glutaric acid using engineered microbes. Yang et al. (2020) developed a glutaric acid production system with α-ketoglutaric acid regeneration, significantly decreasing the demand for α-ketoglutaric acid (Yang et al., 2020).

  • Diagnostic Applications : The role of glutaric acid measurements in diagnosing GA I has been explored. Barić et al. (1999) developed stable-isotope dilution assays for glutaric acid and 3-hydroxyglutaric acid, achieving high diagnostic sensitivity and specificity (Barić et al., 1999).

  • Understanding Pathogenesis of GA-I : Research into the neuropathogenesis of GA-I has been substantial. Gerstner et al. (2005) found that glutaric acid and its metabolites induce apoptosis in immature oligodendrocytes, providing insight into white matter degeneration in GA-I (Gerstner et al., 2005).

  • Synthesis of Stable Isotope Labeled Compounds : The chemo-enzymatic synthesis of specifically stable-isotope labeled L-glutamic acid and 2-oxoglutaric acid, related to glutaric acid, has been investigated for scientific applications (Cappon et al., 2010).

  • Industrial Applications : Han et al. (2020) detailed the metabolic engineering of Corynebacterium glutamicum for high-level production of glutaric acid, highlighting its importance in the synthesis of commercial polymers (Han et al., 2020).

Safety And Hazards

Glutaric Acid-1,5-13C2 can cause eye irritation and respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation .

Orientations Futures

Research on Glutaric Acid-1,5-13C2 could focus on its potential applications in various biochemical fields such as consumer goods, textile, and footwear industries . Additionally, potential novel therapies targeting the deleterious effects of glutaric acid to improve the outcome of patients with glutaric acidemia type 1 could also be explored .

Propriétés

IUPAC Name

(1,5-13C2)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQEDHGNNZCLN-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)O)C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutaric Acid-1,5-13C2

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.015 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

100 g. of an acid mixture [(composition: 53% by weight of glutaric acid; 28% by weight of succinic acid; and 19% by weight of adipic acid; each percentage being based on the mixture) obtained by oxidizing cyclohexane with an oxygen containing gas and removing cyclohexanol, cyclohexanone, cyclohexane, monobasic acid, hydroxy acid and part of adipic acid out of the resulting oxidation product] and 72 g. of urea were dissolved in 400 g. of methanol at 50° C. On subsequent cooling to and allowing to stand at 20° C. for 50 minutes, a urea-glutaric acid adduct crystallized out of the solution. By filtration, 89 g. of urea-glutaric acid adduct (including 44 g. of glutaric acid) was obtained. The obtained urea-glutaric acid adduct was dissolved in 600 g. of methanol at 50° C. The resulting solution was treated with AMBERLYST A 29 as used in Example 3. The glutaric acid adsorbed on the resin was desorbed by treating the resin with a strong acid and 43 g. of glutaric acid having a purity of 98.5% was obtained.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

100 g. of an acid mixture [(composition: 54% by weight of glutaric acid; 25% by weight of succinic acid; and 21% by weight of adipic acid; each percentage being based on the mixture) obtained by the following process: subjecting cyclohexanol and cyclohexanone to two-stage oxidation in the presence of ammonium metavanadate and copper, using nitric acid as a solvent, at 60° to 80° C. in the first stage and at 100° to 110° C. in the second stage under a pressure of 2 to 10 atm. to produce adipic acid; separating the produced adipic acid after it is crystallized out; removing the remaining catalysts out of the mother liquor; and then distilling off the nitric acid] and 80 g. of urea were dissolved in 250 g. of water at 60° C. and subsequently cooled to and allowed to stand at 15° C. for 50 minutes to deposit a urea-glutaric acid adduct. The urea-glutaric acid adduct was separated by filtration and 90 g. of urea-glutaric acid adduct (including 46 g. of glutaric acid) was obtained. The obtained urea-glutaric acid was dissolved in 370 g. of water at 35° C. and treated with DOWEX 50WX-4 as used in Example 1 to remove urea. Almost all of water was removed from the solution under reduced pressure and the solution was cooled to and allowed to stand at 20° C. to deposit glutaric acid. 45 g. of glutaric acid having a purity of 98.7% was obtained by filtration.
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

An 11.76 g portion of 97% glutaric anhydride was dissolved in a mixture of 40 ml of 5N sodium hydroxide and 200 ml of water. A solution of 33.8 g of silver nitrate in 100 ml of water was added, the suspension was stirred for 1 hour in the dark, then the solid was collected, washed with water and dried, giving 33.5 g of glutaric acid, disilver salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
33.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

The mixed diesters (E) are readily prepared in two stages from succinic anhydride (r=2) or glutaric anhydride (r=3). In the first stage, the appropriate cyclic anhydride is reacted with 0.5 equivalents of 9-fluorenyl methanol to form the fluorenylmethyl mono-ester of succinic or glutaric acid. In the second stage, reaction of the mono-ester with pentafluorophenol under standard esterification conditions affords the mixed diester.
[Compound]
Name
diesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.